Cas no 1369824-71-4 (2-Methyl-6-(methylamino)benzonitrile)
2-Methyl-6-(methylamino)benzonitrile Chemical and Physical Properties
Names and Identifiers
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- 2-Methyl-6-methylamino-benzonitrile
- Benzonitrile, 2-methyl-6-(methylamino)-
- 1369824-71-4
- EN300-2959028
- 2-methyl-6-(methylamino)benzonitrile
- SCHEMBL21965751
- 2-Methyl-6-methylaminobenzonitrile
- 2-Methyl-6-(methylamino)benzonitrile
-
- MDL: MFCD29102618
- Inchi: 1S/C9H10N2/c1-7-4-3-5-9(11-2)8(7)6-10/h3-5,11H,1-2H3
- InChI Key: MJWXOSJIZXLVMT-UHFFFAOYSA-N
- SMILES: N(C)C1C=CC=C(C)C=1C#N
Computed Properties
- Exact Mass: 146.084398327g/mol
- Monoisotopic Mass: 146.084398327g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 11
- Rotatable Bond Count: 1
- Complexity: 168
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.5
- Topological Polar Surface Area: 35.8Ų
Experimental Properties
- Density: 1.04±0.1 g/cm3(Predicted)
- Boiling Point: 293.7±28.0 °C(Predicted)
- pka: 2.60±0.25(Predicted)
2-Methyl-6-(methylamino)benzonitrile Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-2959028-1g |
2-methyl-6-(methylamino)benzonitrile |
1369824-71-4 | 1g |
$485.0 | 2023-09-06 | ||
| Enamine | EN300-2959028-5g |
2-methyl-6-(methylamino)benzonitrile |
1369824-71-4 | 5g |
$1406.0 | 2023-09-06 | ||
| Enamine | EN300-2959028-10g |
2-methyl-6-(methylamino)benzonitrile |
1369824-71-4 | 10g |
$2085.0 | 2023-09-06 | ||
| Enamine | EN300-2959028-0.05g |
2-methyl-6-(methylamino)benzonitrile |
1369824-71-4 | 95.0% | 0.05g |
$407.0 | 2025-03-19 | |
| Enamine | EN300-2959028-0.1g |
2-methyl-6-(methylamino)benzonitrile |
1369824-71-4 | 95.0% | 0.1g |
$427.0 | 2025-03-19 | |
| Enamine | EN300-2959028-0.25g |
2-methyl-6-(methylamino)benzonitrile |
1369824-71-4 | 95.0% | 0.25g |
$447.0 | 2025-03-19 | |
| Enamine | EN300-2959028-0.5g |
2-methyl-6-(methylamino)benzonitrile |
1369824-71-4 | 95.0% | 0.5g |
$465.0 | 2025-03-19 | |
| Enamine | EN300-2959028-1.0g |
2-methyl-6-(methylamino)benzonitrile |
1369824-71-4 | 95.0% | 1.0g |
$485.0 | 2025-03-19 | |
| Enamine | EN300-2959028-2.5g |
2-methyl-6-(methylamino)benzonitrile |
1369824-71-4 | 95.0% | 2.5g |
$949.0 | 2025-03-19 | |
| Enamine | EN300-2959028-5.0g |
2-methyl-6-(methylamino)benzonitrile |
1369824-71-4 | 95.0% | 5.0g |
$1406.0 | 2025-03-19 |
2-Methyl-6-(methylamino)benzonitrile Related Literature
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Craig A. Kelly,David R. Rosseinsky Phys. Chem. Chem. Phys., 2001,3, 2086-2090
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Joo Chuan Yeo,Kenry Lab Chip, 2016,16, 4082-4090
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Nan Fu,Naphaporn Chiewchan,Xiao Dong Chen Food Funct., 2020,11, 211-220
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Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
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Long Deng,Qian Zou,Biao Liu,Wenhui Ye,Chengfei Zhuo,Li Chen,Ze-Yuan Deng,Ya-Wei Fan,Jing Li Food Funct., 2018,9, 4234-4245
Additional information on 2-Methyl-6-(methylamino)benzonitrile
Introduction to 2-Methyl-6-(methylamino)benzonitrile (CAS No. 1369824-71-4)
2-Methyl-6-(methylamino)benzonitrile, identified by the Chemical Abstracts Service Number (CAS No.) 1369824-71-4, is a significant organic compound that has garnered attention in the field of pharmaceutical and chemical research. This compound belongs to the class of benzonitrile derivatives, which are widely studied for their diverse biological activities and potential applications in drug development. The structural features of this molecule, particularly the presence of a methyl group at the 2-position and a methylamino substituent at the 6-position of the benzene ring, contribute to its unique chemical properties and reactivity.
The synthesis of 2-Methyl-6-(methylamino)benzonitrile involves multi-step organic reactions that highlight the compound's versatility in chemical transformations. The process typically begins with the functionalization of a benzene precursor, followed by the introduction of the nitrile group and subsequent modifications to achieve the desired substitution pattern. Advanced synthetic methodologies, including palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions, have been employed to enhance yield and purity, making this compound an attractive candidate for further chemical exploration.
In recent years, 2-Methyl-6-(methylamino)benzonitrile has been extensively investigated for its pharmacological potential. The benzonitrile core is a common scaffold in medicinal chemistry due to its ability to interact with various biological targets. Studies have demonstrated that derivatives of benzonitrile can exhibit antimicrobial, anti-inflammatory, and anticancer properties. The specific arrangement of substituents in 2-Methyl-6-(methylamino)benzonitrile may influence its binding affinity to biological receptors, making it a valuable starting point for structure-activity relationship (SAR) studies.
One of the most compelling aspects of 2-Methyl-6-(methylamino)benzonitrile is its role in the development of novel therapeutic agents. Researchers have explored its derivatives as potential inhibitors of key enzymes involved in disease pathways. For instance, modifications to the nitrile group or the methylamino moiety have been shown to modulate the activity of enzymes such as kinases and phosphodiesterases. These findings align with current trends in drug discovery, where targeted inhibition of specific enzymatic pathways is crucial for effective treatment.
The pharmacokinetic properties of 2-Methyl-6-(methylamino)benzonitrile are also subjects of interest. Understanding how this compound is metabolized and distributed within the body can provide insights into its potential therapeutic window and side effects. Advanced analytical techniques, such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, have been utilized to characterize its metabolic pathways. These studies not only enhance our understanding of the compound's behavior but also guide the optimization of its pharmacological profile.
Furthermore, 2-Methyl-6-(methylamino)benzonitrile has found applications in material science beyond pharmaceuticals. Its unique electronic properties make it a candidate for use in organic electronics, such as light-emitting diodes (OLEDs) and photovoltaic cells. The conjugated system present in benzonitrile derivatives allows for efficient charge transport, which is essential for these applications. Ongoing research aims to exploit these properties further, potentially leading to advancements in sustainable energy technologies.
The environmental impact of synthesizing and utilizing 2-Methyl-6-(methylamino)benzonitrile is another critical consideration. Modern synthetic approaches emphasize green chemistry principles, aiming to minimize waste and reduce hazardous byproducts. Catalytic processes and solvent-free reactions are being explored to make the production of this compound more sustainable. Such efforts align with global initiatives to promote environmentally responsible chemical manufacturing.
Collaborative research efforts between academia and industry have accelerated the exploration of 2-Methyl-6-(methylamino)benzonitrile. These partnerships facilitate rapid translation of laboratory discoveries into clinical applications, ensuring that promising compounds like this one reach patients in need efficiently. The integration of computational modeling with experimental data has also streamlined drug discovery processes, allowing researchers to predict biological activity with greater accuracy before investing resources in lengthy synthesis campaigns.
Looking ahead, the future prospects for 2-Methyl-6-(methylamino)benzonitrile appear promising. Continued investigation into its derivatives and mechanisms of action will likely uncover new therapeutic uses. Additionally, advancements in synthetic chemistry may enable more efficient production methods, making this compound more accessible for research and commercial purposes. As our understanding of biological systems grows, so too will the potential applications derived from molecules like 2-Methyl-6-(methylamino)benzonitrile.
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